3-Nitrophthalic acid
Overview
Description
3-Nitrophthalic acid is an organic chemical compound with the molecular formula C₈H₅NO₆. It belongs to the family of phthalic acids and is well-known for its nonlinear optical characteristics. This compound is often used in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Nitration of Phthalic Anhydride: One common method involves the nitration of phthalic anhydride using fuming nitric acid in the presence of sulfuric acid.
Oxidation of 1-Nitronaphthalene: Another method involves the catalytic oxidation of 1-nitronaphthalene using γ-alumina supported ceria (IV) as a catalyst.
Industrial Production Methods:
Nitration and Hydrolysis: Industrially, this compound can be produced by nitrating phthalic anhydride followed by hydrolysis.
Types of Reactions:
Oxidation: this compound can be synthesized by the oxidation of 1-nitronaphthalene.
Reduction: It can undergo reduction reactions to form 3-aminophthalic acid.
Substitution: The compound can participate in substitution reactions, such as the synthesis of modified 2-iodoxybenzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: γ-alumina supported ceria (IV) as a catalyst at 363 K.
Reduction: Palladium-containing nanocomposite catalysts under mild conditions.
Substitution: Various reagents depending on the desired product, such as hydrazine for the synthesis of luminol.
Major Products:
3-Aminophthalic Acid: Formed through the reduction of this compound.
Luminol: Synthesized by the dehydration reaction of this compound with hydrazine.
Mechanism of Action
Target of Action
3-Nitrophthalic acid primarily acts as a ligand and forms complexes with rare-earth elements . These complexes are the primary targets of this compound. Rare-earth elements play a crucial role in various biochemical processes, and their complexes with this compound can influence these processes.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes with rare-earth elements
Biochemical Pathways
Given its role as a ligand for rare-earth elements, it can be inferred that it may influence the pathways where these elements play a role .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could have good bioavailability
Result of Action
As it forms complexes with rare-earth elements, it can be speculated that it may influence the functions of these elements at the molecular and cellular levels .
Action Environment
As a degradation product of isoxaben herbicide , its presence and action may be influenced by factors such as pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
3-Nitrophthalic acid interacts with various biomolecules in its biochemical reactions. It is involved in the synthesis of luminol, where it undergoes a reaction with hydrazine . The compound’s interactions with biomolecules are largely due to its nitro group and two carboxyl groups, which can participate in various chemical reactions .
Cellular Effects
Luminol is used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the synthesis of luminol. In this process, this compound reacts with hydrazine, undergoing an acyl substitution condensation reaction with the loss of water, forming 3-nitrophthalhydrazide .
Scientific Research Applications
3-Nitrophthalic acid has a wide range of applications in scientific research:
Nonlinear Optical Materials: Due to its high third-order nonlinear optical susceptibility, it is used in optical limiting, optical parametric amplification, and frequency conversion.
Synthesis of Complexes: It acts as a ligand and forms complexes with rare-earth elements such as lanthanum, neodymium, europium, terbium, erbium, and yttrium.
Chemical Synthesis: It is used as a starting reagent in the synthesis of various derivatives, including modified 2-iodoxybenzoic acid.
Comparison with Similar Compounds
- 3-Nitro-1,2-benzenedicarboxylic Acid
- m-Nitrophthalic Acid
- o-Nitrophthalic Acid
Comparison: 3-Nitrophthalic acid is unique due to its high third-order nonlinear optical susceptibility, making it particularly valuable in optical applications. Its ability to form complexes with rare-earth elements also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-nitrophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRODWJCYBBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060528 | |
Record name | 3-Nitrophthalic acid | |
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Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 3-Nitrophthalic acid | |
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Vapor Pressure |
0.00000018 [mmHg] | |
Record name | 3-Nitrophthalic acid | |
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CAS No. |
603-11-2 | |
Record name | 3-Nitrophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Nitrophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603112 | |
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Record name | 3-Nitrophthalic acid | |
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Record name | 1,2-Benzenedicarboxylic acid, 3-nitro- | |
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Record name | 3-Nitrophthalic acid | |
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Record name | 3-nitrophthalic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.119 | |
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Record name | 3-NITROPHTHALIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC7W4GB97C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-Nitrophthalic acid is C8H5NO6 and its molecular weight is 211.13 g/mol. []
A: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and X-ray diffraction. IR spectroscopy helps identify functional groups like carboxyl (-COOH) and nitro (-NO2) groups. [, , , ] UV-Vis spectroscopy provides information about electronic transitions within the molecule. [, ] X-ray diffraction can be used to determine the crystal structure of the compound. [, , , , , ]
A: The stability of this compound depends on the specific conditions. Research indicates it can undergo decarboxylation under hydrothermal conditions, transforming into 3-nitrobenzoic acid. []
A: While not a catalyst itself, this compound is used as a precursor for synthesizing metal-organic frameworks (MOFs) that can exhibit catalytic properties. [, , , ] For instance, a cobalt(II) coordination polymer incorporating this compound demonstrated catalytic activity in the degradation of Congo red dye in a Fenton-like process. []
A: this compound can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], and elemental analysis. [, , , ]
A: Research suggests that this compound can be degraded by microbial activity in soil, with this compound and 4-methoxyphenol identified as degradation products. []
A: Studies have measured the solubility of this compound in various solvents, including water, methyl acetate, ethyl acetate, butyl acetate, ethyl formate, tetrahydrofuran, acetone, and 1,4-dioxane. []
A: Early research on this compound focused on its synthesis and basic properties. More recently, its use as a building block for metal-organic frameworks has gained significant attention. A notable milestone was the discovery of its ability to form diverse and complex structures with different metal ions, paving the way for potential applications in catalysis, sensing, and other areas. [, , ]
A: Research on this compound bridges chemistry, materials science, and potentially environmental science. For example, understanding its biodegradation pathways can provide insights for developing sustainable methods to mitigate its environmental impact. [] Furthermore, its use in creating MOFs with specific properties could lead to innovations in areas such as catalysis and sensing. []
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